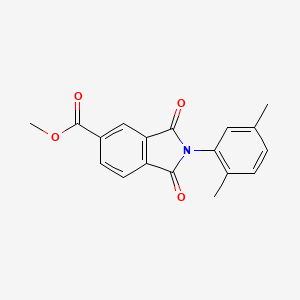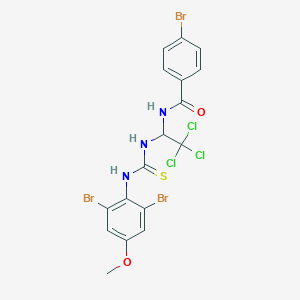
N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a naphthalene ring, which is fused to a phenyl ring through a methylene-imino linkage, and an acetamide group attached to the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide typically involves the condensation reaction between 2-naphthaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride diethyl etherate or titanium (IV) ethoxide. The reaction conditions often involve refluxing the reactants in a solvent like toluene or dichloromethane for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide has several applications in scientific research:
作用機序
The mechanism of action of N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide largely depends on its application:
類似化合物との比較
- N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-benzenesulfonamide
- N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-thiourea
- N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-benzamide
Uniqueness: N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide is unique due to its specific combination of a naphthalene ring, a phenyl ring, and an acetamide group. This structure imparts distinct electronic and steric properties, making it particularly effective in forming stable metal complexes and exhibiting significant biological activity .
特性
分子式 |
C19H16N2O |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
N-[4-(naphthalen-2-ylmethylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C19H16N2O/c1-14(22)21-19-10-8-18(9-11-19)20-13-15-6-7-16-4-2-3-5-17(16)12-15/h2-13H,1H3,(H,21,22) |
InChIキー |
WEGWCMMMXRITPB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11993089.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993098.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11993100.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide](/img/structure/B11993117.png)
![2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11993122.png)
![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide](/img/structure/B11993127.png)

![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate](/img/structure/B11993144.png)

![2-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993152.png)

![Propyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11993164.png)

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)
